4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone
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Overview
Description
4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of an oxazolone ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound also features a fluorophenyl group and a methylene bridge, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone typically involves the condensation of 2-fluorobenzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and oxazolone ring are believed to play crucial roles in its biological activity. The exact molecular targets and pathways involved are still under investigation, but it is thought that the compound may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone can be compared with other similar compounds, such as:
- 4-[(2-chlorophenyl)methylene]-2-methyl-5(4H)-Oxazolone
- 4-[(2-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone
- 4-[(2-iodophenyl)methylene]-2-methyl-5(4H)-Oxazolone
These compounds share a similar oxazolone ring structure but differ in the halogen substituent on the phenyl group. The presence of different halogens can influence the compound’s chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI Key |
JIDVSXGXSILSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2F)C(=O)O1 |
Origin of Product |
United States |
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